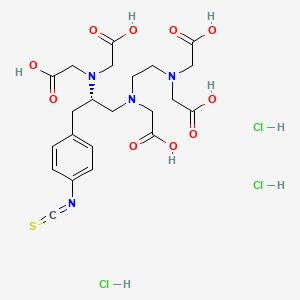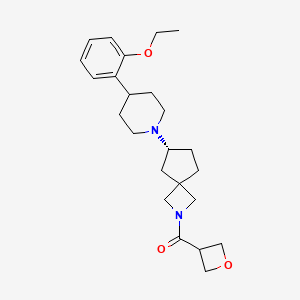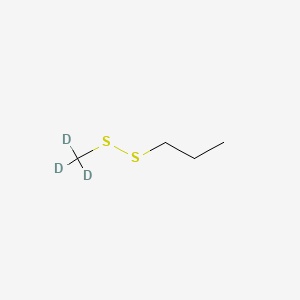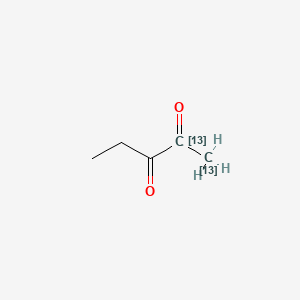
Bz-DTPA (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bz-DTPA (hydrochloride) is a bifunctional chelator and a macrocyclic derivative of diethylenetriaminepentaacetic acid (DTPA). It is primarily used in scientific research for tumor pre-targeting and conjugation of peptides and radionuclides . This compound is known for its ability to form stable complexes with metal ions, making it valuable in various applications, including medical imaging and radiotherapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bz-DTPA (hydrochloride) involves the reaction of diethylenetriaminepentaacetic acid with benzyl chloride under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to ensure complete conversion . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of Bz-DTPA (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure consistency and purity of the final product . The compound is typically produced in batch reactors, followed by purification steps such as filtration, crystallization, and drying .
化学反应分析
Types of Reactions
Bz-DTPA (hydrochloride) undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions such as indium-111, which is used in medical imaging.
Substitution: Reacts with peptides and radionuclides to form conjugates for targeted delivery.
Common Reagents and Conditions
Chelation: Requires metal ions (e.g., indium-111) and is typically carried out in aqueous solutions at neutral pH.
Substitution: Involves the use of peptides or radionuclides and is performed under mild conditions to preserve the integrity of the biomolecules.
Major Products
科学研究应用
Bz-DTPA (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to form stable metal complexes for various analytical and preparative purposes.
Biology: Employed in the conjugation of peptides and proteins for targeted delivery and imaging.
Medicine: Utilized in the preparation of radiopharmaceuticals for tumor imaging and therapy.
Industry: Applied in the development of diagnostic agents and therapeutic compounds.
作用机制
Bz-DTPA (hydrochloride) exerts its effects through the formation of stable complexes with metal ions. The chelation process involves the coordination of metal ions by the nitrogen and oxygen atoms in the DTPA moiety . This results in the formation of highly stable metal-chelate complexes that can be used for targeted delivery and imaging . The compound’s ability to form these complexes makes it valuable in various applications, including medical imaging and radiotherapy .
相似化合物的比较
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): A parent compound of Bz-DTPA, used as a chelating agent in various applications.
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties but different structural features.
Nitrilotriacetic acid (NTA): A smaller chelating agent with fewer coordination sites compared to DTPA and Bz-DTPA.
Uniqueness
Bz-DTPA (hydrochloride) is unique due to its bifunctional nature, allowing it to form stable complexes with metal ions while also being conjugated to peptides and radionuclides . This dual functionality makes it particularly valuable in medical imaging and targeted therapy applications .
属性
分子式 |
C22H31Cl3N4O10S |
|---|---|
分子量 |
649.9 g/mol |
IUPAC 名称 |
2-[2-[bis(carboxymethyl)amino]ethyl-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid;trihydrochloride |
InChI |
InChI=1S/C22H28N4O10S.3ClH/c27-18(28)9-24(5-6-25(10-19(29)30)11-20(31)32)8-17(26(12-21(33)34)13-22(35)36)7-15-1-3-16(4-2-15)23-14-37;;;/h1-4,17H,5-13H2,(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36);3*1H/t17-;;;/m0.../s1 |
InChI 键 |
DZDFYEZTPUIJAP-FCQHKQNSSA-N |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S.Cl.Cl.Cl |
规范 SMILES |
C1=CC(=CC=C1CC(CN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)N=C=S.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-(1,2,3,6-tetrahydropyridin-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B15136849.png)
![2-[4-[[4-[4-[4-Amino-6-(4-morpholin-4-ylanilino)-1,3,5-triazin-2-yl]piperazin-1-yl]-6-(4-phenoxyanilino)-1,3,5-triazin-2-yl]amino]butyl]guanidine](/img/structure/B15136851.png)




![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)


![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)



![4-anilino-N-methyl-6-[6-[4-[[2-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylcarbamoyl]pyridin-3-yl]quinoline-3-carboxamide](/img/structure/B15136925.png)
